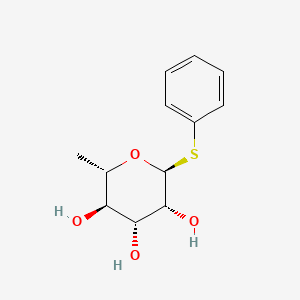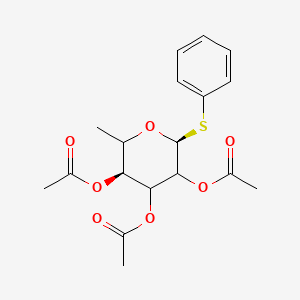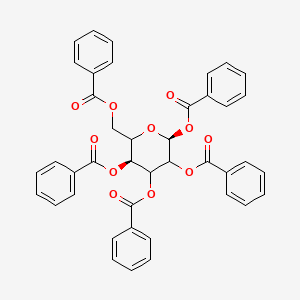
Octopamine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Octopamine-13C2,15N is a neurosecretory product . It is a stable isotope labelled API and is part of the Octopamine API family . It is used in research related to adrenergic receptors, neurotransmission, depression, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .
Molecular Structure Analysis
The molecular formula of Octopamine-13C2,15N is 13C2 C6 H11 15N O2 . C2 H4 O2 . Its molecular weight is 216.209 .Future Directions
A study published in the Proceedings of the National Academy of Sciences has discovered how octopamine, the major “fight-or-flight” neurotransmitter in invertebrates, communicates with other cells in mammalian brains to prevent cell death . This discovery could help inform future therapies for Alzheimer’s disease, Parkinson’s, and bipolar disorder, all of which have been associated with dysregulated levels of octopamine in the brain .
properties
CAS RN |
1189693-94-4 |
|---|---|
Product Name |
Octopamine-13C2,15N |
Molecular Formula |
C₆¹³C₂H₁₁¹⁵NO₂ |
Molecular Weight |
156.16 |
synonyms |
α-(Aminomethyl)-4-hydroxybenzenemethanol-13C2,15N; (+/-)-Octopamine-_x000B_13C2,15N; (+/-)-p-Octopamaine-13C2,15N; DL-Octopamine-13C2,15N; Epirenor-13C2,15N; NSC 108685-13C2,15N; Norfen-13C2,15N; Octopamine-13C2,15N; dl-Octopamine-13C2,15N; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



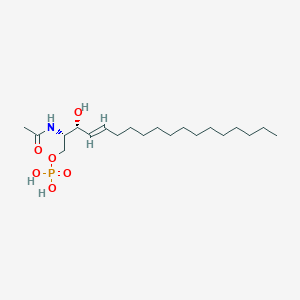

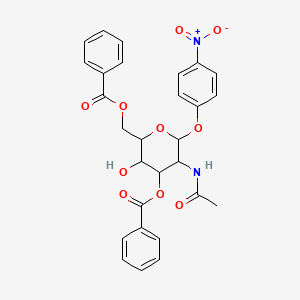
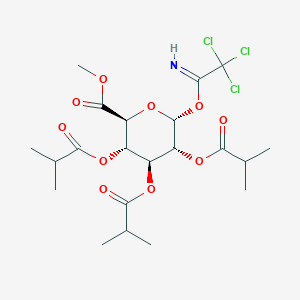

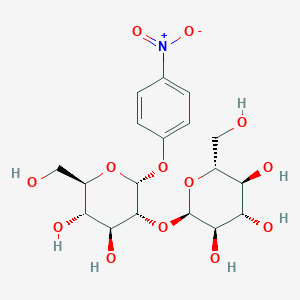
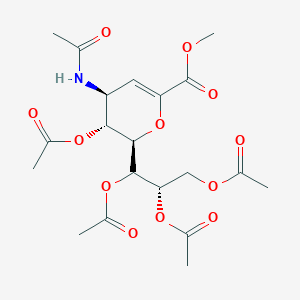
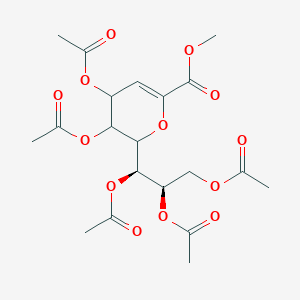

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
